molecular formula C8H8Cl2OS B021172 3,5-Dichlorophenyl thioethanol CAS No. 101079-86-1

3,5-Dichlorophenyl thioethanol

Cat. No.: B021172
CAS No.: 101079-86-1
M. Wt: 223.12 g/mol
InChI Key: UVVZHCXFLPWEMD-UHFFFAOYSA-N
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Description

3,5-Dichlorophenyl thioethanol is an organic compound with the molecular formula C8H8Cl2OS. It is characterized by the presence of a phenyl ring substituted with two chlorine atoms at the 3 and 5 positions, and a thioethanol group. This compound is known for its applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

3,5-Dichlorophenyl thioethanol can be synthesized through several methods. One common synthetic route involves the reaction of 3,5-dichlorobenzyl chloride with thiourea, followed by hydrolysis to yield the desired product. The reaction typically requires a solvent such as ethanol and is carried out under reflux conditions .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3,5-Dichlorophenyl thioethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,5-Dichlorophenyl thioethanol has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dichlorophenyl thioethanol
  • 2,5-Dichlorophenyl thioethanol
  • 3,5-Dichlorophenyl ethanol

Uniqueness

3,5-Dichlorophenyl thioethanol is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can influence its reactivity and biological activity. Compared to other similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .

Properties

IUPAC Name

2-(3,5-dichlorophenyl)sulfanylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2OS/c9-6-3-7(10)5-8(4-6)12-2-1-11/h3-5,11H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVVZHCXFLPWEMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)SCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30374221
Record name 3,5-Dichlorophenyl thioethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30374221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101079-86-1
Record name 3,5-Dichlorophenyl thioethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30374221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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